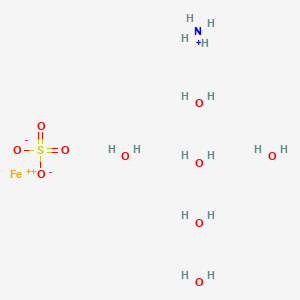
Azanium;iron(2+);sulfate;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is also referred to as Mohr’s salt. This compound is widely used in analytical chemistry, particularly in redox titrations due to its stability and resistance to oxidation by air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium iron(II) sulfate hexahydrate can be synthesized by dissolving equimolar amounts of iron(II) sulfate heptahydrate and ammonium sulfate in water, followed by the addition of sulfuric acid to prevent hydrolysis . The solution is then heated to 65-80°C and filtered to remove any impurities. Upon cooling, the compound crystallizes out as hexahydrate .
Industrial Production Methods
In industrial settings, the production of ammonium iron(II) sulfate hexahydrate involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the crystallization process is controlled to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium iron(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to iron(III) sulfate in the presence of oxidizing agents.
Reduction: It can act as a reducing agent in redox reactions.
Substitution: It can participate in ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can reduce compounds like potassium dichromate under acidic conditions.
Substitution: Ligand exchange reactions often involve complexing agents like ethylenediaminetetraacetic acid (EDTA).
Major Products
Oxidation: Iron(III) sulfate and ammonium sulfate.
Reduction: Chromium(III) sulfate and water.
Substitution: Various iron complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Ammonium iron(II) sulfate hexahydrate has numerous applications in scientific research:
Chemistry: Used as a standard in redox titrations and as a catalyst in organic synthesis.
Biology: Employed in the preparation of culture media for detecting sulfate-reducing bacteria.
Medicine: Investigated for its potential in controlled drug release systems, particularly in cancer therapy.
Industry: Utilized in wastewater treatment and as a precursor for synthesizing iron oxide nanoparticles.
Wirkmechanismus
The compound exerts its effects primarily through its iron(II) ion, which can participate in various redox reactions. In biological systems, it can act as a source of iron, which is essential for many enzymatic processes. The iron(II) ion can also interact with molecular oxygen, facilitating electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(II) sulfate heptahydrate (FeSO4·7H2O): Similar in its iron content but lacks the ammonium ion.
Ammonium iron(III) sulfate dodecahydrate ((NH4)Fe(SO4)2·12H2O): Contains iron in the +3 oxidation state and has different hydration properties.
Uniqueness
Ammonium iron(II) sulfate hexahydrate is unique due to its stability and resistance to oxidation, making it ideal for use in redox titrations. Its double salt nature also allows it to participate in a wider range of chemical reactions compared to its single salt counterparts .
Eigenschaften
Molekularformel |
FeH16NO10S+ |
|---|---|
Molekulargewicht |
278.04 g/mol |
IUPAC-Name |
azanium;iron(2+);sulfate;hexahydrate |
InChI |
InChI=1S/Fe.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 |
InChI-Schlüssel |
ZBFZBSPHMMXVMQ-UHFFFAOYSA-M |
Kanonische SMILES |
[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



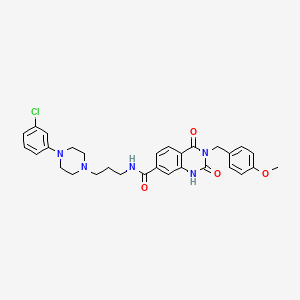
![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
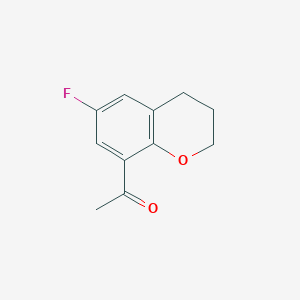
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
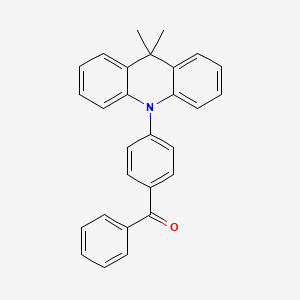
![N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B14110948.png)
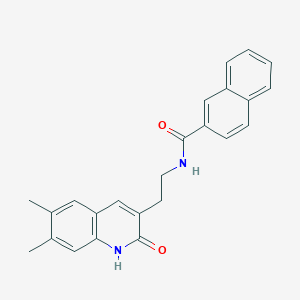
![(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14110958.png)
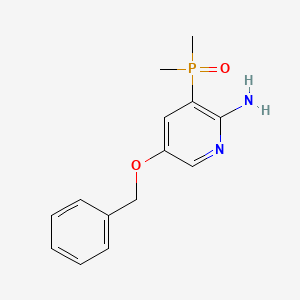
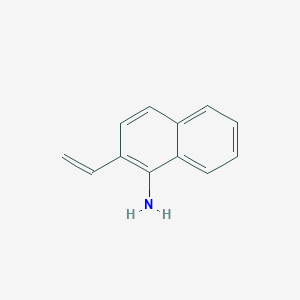

![2,2'-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride](/img/structure/B14110968.png)
